molecular formula C21H17ClO5 B3527386 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No.: B3527386
M. Wt: 384.8 g/mol
InChI Key: ANFJINYVBCDZAC-UHFFFAOYSA-N
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Description

2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a tricyclic coumarin derivative featuring a benzo[c]chromen-6-one core fused with a cyclohexane ring. The compound is substituted at the 3-position with a 3-methoxybenzoate ester and at the 2-position with a chlorine atom. This structural motif is shared with several analogs reported in the literature, which exhibit diverse biological activities, including enzyme inhibition and fluorescence-based sensing.

Properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-25-13-6-4-5-12(9-13)20(23)27-19-11-18-16(10-17(19)22)14-7-2-3-8-15(14)21(24)26-18/h4-6,9-11H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJINYVBCDZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structural Variations

Compound Name Core Structure Ring Size Key Substituents Molecular Formula Molecular Weight
Target Compound Benzo[c]chromen-6-one 6-membered 2-Cl, 3-(3-methoxybenzoate) C₂₃H₁₉ClO₅ 422.85*
2-[(2-Chloro-6-oxo-...-yl)oxy]acetamide Benzo[c]chromen-6-one 6-membered 2-Cl, 3-(acetamide-oxy) C₁₅H₁₄ClNO₄ 307.73
1y Cyclohepta[c]chromen-6-one 7-membered 2-Cl, 3-(methanesulfonate) C₁₅H₁₅ClO₅S 358.79
2-Chloro-3-(3-methylbut-2-enoxy)-... Benzo[c]chromen-6-one 6-membered 2-Cl, 3-(prenyloxy) C₁₈H₁₉ClO₃ 318.80

*Calculated based on structural similarity.

Functional Group Comparisons

Ester vs. Sulfonate/Sulfonamide Groups

  • Sulfonate derivatives (1x, 1y, 1z) : These exhibit higher polarity due to sulfonate groups, which may enhance water solubility but reduce membrane permeability .

Halogen and Alkoxy Substituents

  • Chlorine at 2-position : Common in all compounds, contributing to electronic effects and steric hindrance.
  • 3-Methoxy (target) vs. Hydroxy-substituted analogs (e.g., 3-hydroxybenzo[c]chromen-6-one) act as selective fluorescent sensors for Fe³⁺, suggesting that substituent polarity critically modulates metal-binding properties .

Table 2: Functional Properties of Analogs

Compound Class Key Activity Example Compound Reference
Sulfonate esters Alkaline phosphatase inhibition 1y (IC₅₀ = 0.87 µM)
Hydroxy-substituted derivatives Fe³⁺ fluorescence sensing 3-Hydroxybenzo[c]chromen-6-one
Acetamide derivatives Undisclosed (academic/commercial use) STL459981
Phosphorothioate derivatives Pesticide applications O,O-diethyl O-(benzo[c]chromen)

The target compound’s 3-methoxybenzoate ester may position it between the sulfonate esters (enzyme inhibitors) and hydroxy derivatives (sensors), though empirical data are needed to confirm this.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

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